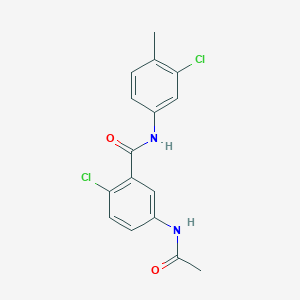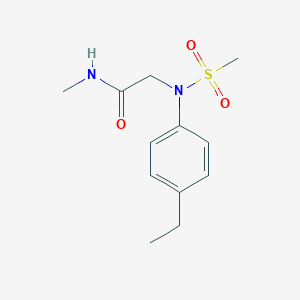
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, commonly known as CPCA, is a synthetic compound that belongs to the class of arylacetamide derivatives. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery. CPCA is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been associated with a wide range of physiological and biochemical effects.
Wirkmechanismus
CPCA works by inhibiting the activity of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to a wide range of physiological and biochemical effects. Inhibition of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide leads to an increase in endocannabinoid levels, which has been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
CPCA has been shown to have a wide range of biochemical and physiological effects. In animal studies, CPCA has been shown to reduce pain and inflammation, as well as anxiety and depression-like behaviors. CPCA has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy. In addition, CPCA has been shown to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
CPCA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, making it a useful tool for studying the endocannabinoid system. However, CPCA has limited solubility in water, which can make it difficult to work with in some experiments. In addition, CPCA has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CPCA. One area of interest is the development of more potent and selective N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide inhibitors based on the structure of CPCA. Another area of interest is the investigation of the potential therapeutic applications of CPCA in various disease states, including pain, inflammation, anxiety, and depression. Finally, further research is needed to fully understand the biochemical and physiological effects of CPCA and its potential use in cancer therapy.
Synthesemethoden
CPCA can be synthesized using a variety of methods, including the reaction of 4-chloroacetophenone with aniline in the presence of a base such as potassium carbonate. The resulting intermediate can then be reacted with 4-chlorobenzoyl chloride to yield the final product. Other methods include the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
CPCA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Its inhibition of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide makes it a promising candidate for the treatment of various disorders, including pain, inflammation, anxiety, and depression. CPCA has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-16-8-6-15(7-9-16)14-20(24)23-19-12-10-18(11-13-19)22-17-4-2-1-3-5-17/h1-13,22H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYAYXFMKQAHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)
![N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5740128.png)


![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)
![5-[(4-tert-butylbenzoyl)amino]isophthalamide](/img/structure/B5740174.png)

![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)
![4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine](/img/structure/B5740210.png)
![N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5740212.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5740221.png)
